

# Application Notes and Protocols for 177Lulilotomab Satetraxetan Administration in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the administration of 177Lu-lilotomab satetraxetan (also known as **Betalutin**®), an antibody-radionuclide conjugate (ARC), in the context of clinical trials for relapsed non-Hodgkin lymphoma (NHL).[1][2]

### **Mechanism of Action**

177Lu-lilotomab satetraxetan is a radioimmunotherapy that targets the CD37 antigen, a glycoprotein highly expressed on the surface of B-cells, including malignant ones.[3] The therapeutic consists of two key components:

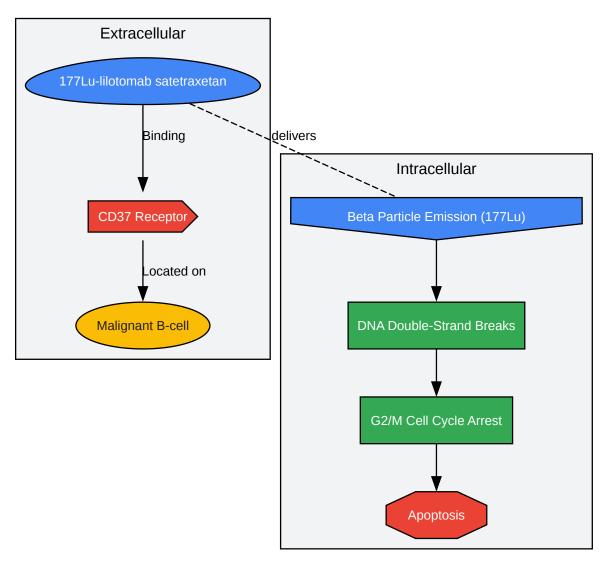
- Lilotomab: A murine anti-CD37 monoclonal antibody that specifically binds to the CD37 antigen on B-cell lymphomas.[3]
- 177Lu-satetraxetan: The beta-emitting radionuclide Lutetium-177 is chelated by satetraxetan and conjugated to lilotomab.[2][4] The emitted beta particles induce DNA double-strand breaks in the target cells, leading to cell cycle arrest and apoptosis.

The targeted delivery of radiation to malignant B-cells aims to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues.[3][5]



## **Signaling Pathway**





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Caption: Mechanism of action of 177Lu-lilotomab satetraxetan.

## **Experimental Protocols**

The following protocols are synthesized from the LYMRIT-37-01 and LYMRIT-37-05 clinical trials.[1][6][7]



### **Patient Selection Criteria (Inclusion - partial list)**

- Age: 18 years or older.[8][9]
- Histologically confirmed CD37-positive B-cell non-Hodgkin lymphoma (e.g., follicular lymphoma, diffuse large B-cell lymphoma).[3][6][8]
- Relapsed or refractory disease.[3][10]
- ECOG performance status of 0-2.[6]
- Measurable disease.[8]
- Life expectancy of at least 3 months.[8]

### **Pre-treatment and Dosing Regimen**

The administration of 177Lu-lilotomab satetraxetan involves a pre-treatment phase to improve tumor targeting and reduce hematologic toxicity.[4]

- 1. Rituximab Pre-treatment:
- Patients may receive rituximab (375 mg/m²) infusions.[6][11] The timing of these infusions can vary, for example, at 4 and 3 weeks prior to 177Lu-lilotomab satetraxetan administration.
   [11]
- 2. Lilotomab Pre-dosing:
- Unlabeled "cold" lilotomab is administered prior to the radiolabeled antibody.[4]
- The purpose of pre-dosing is to saturate non-tumor binding sites and improve the biodistribution of the radioimmunoconjugate to the tumor.[4]
- Different doses of lilotomab have been investigated, including a fixed dose of 40 mg and weight-based dosing of 100 mg/m².[12][13]
- 3. 177Lu-lilotomab satetraxetan Administration:
- Administered as a single intravenous infusion.[12]

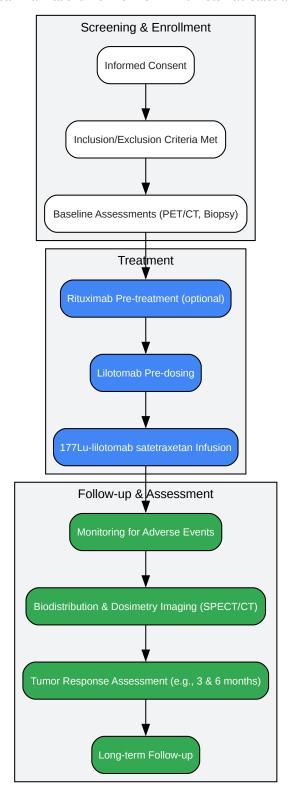


- Dose escalation studies have evaluated dosages of 10, 15, and 20 MBq/kg body weight.[12]
   [14]
- The infusion is typically performed in an outpatient setting, with a surveillance period of at least 2 hours post-administration.[2]

## **Clinical Trial Patient Workflow**



#### Clinical Trial Patient Workflow for 177Lu-lilotomab satetraxetan



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Caption: Patient workflow in a clinical trial of 177Lu-lilotomab satetraxetan.



# Data Presentation Dosimetry and Biodistribution

Dosimetry studies are crucial to understand the radiation absorbed doses in tumors and organs at risk.

Organ/Tissue	Absorbed Dose (mGy/MBq) - Mean or Range	Reference
Tumor	1.33 - 2.67 (mean, across different arms)	[13]
Red Marrow	0.89 - 1.55 (mean, across different arms)	[13]
Spleen	1.54 - 3.60	[15]
Liver	0.70 - 1.15	[15]
Kidneys	0.16 - 0.79	[15]
Whole-body	0.08 - 0.17	[15]

Pre-dosing with lilotomab has been shown to significantly increase the ratio of tumor to red marrow absorbed dose.[13]

# Efficacy in Relapsed/Refractory Follicular Lymphoma (LYMRIT 37-01)



Patient Group	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (mDoR)	Reference
All iNHL patients (n=74)	61%	26%	13.3 months	[12]
FL patients (n=57)	65%	24%	-	[12]
3L FL patients (≥2 prior therapies)	70%	27%	-	[12]
FL patients (Arm 1: 40mg lilotomab + 15 MBq/kg Betalutin®)	64%	28%	-	[12]
FL patients (Arm 4: 100 mg/m2 lilotomab + 20 MBq/kg Betalutin®)	69%	19%	-	[12]
Rituximab- refractory FL (≥2 prior therapies, n=21)	67%	24%	13.6 months (overall), 32.0 months (for CR)	[4]

## **Safety and Tolerability**

The most common treatment-emergent adverse events (TEAEs) are hematologic and generally manageable.

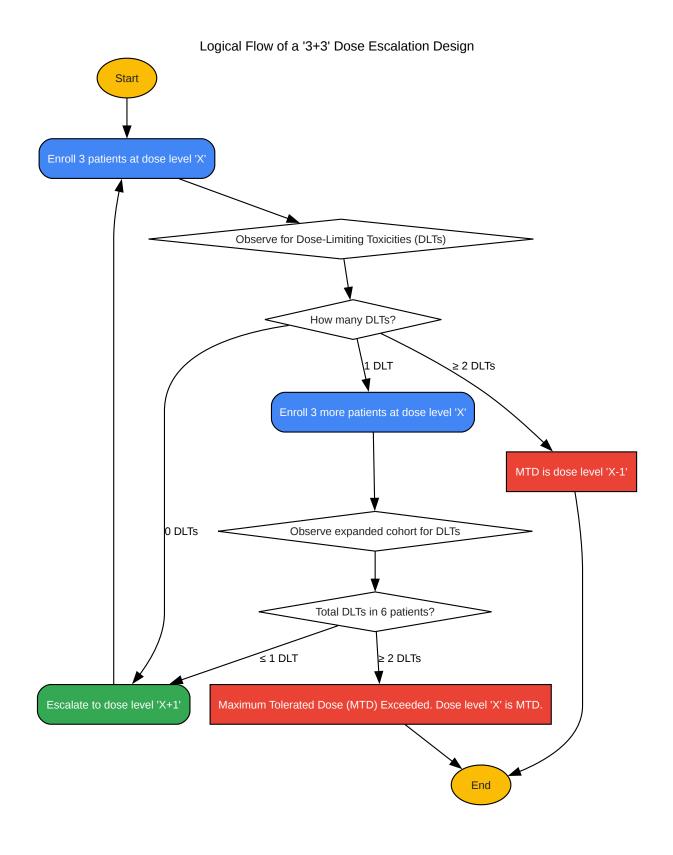


Adverse Event (Grade ≥3)	Frequency	Reference
Neutropenia	Reported as a dose-limiting toxicity (DLT)	[4][6]
Thrombocytopenia	Reported as a DLT	[4]
Lymphocyte count decrease	25.0% (in one study)	[6]
White blood cell count decrease	-	[6]

In the LYMRIT 37-05 study for DLBCL, a single case of dose-limiting toxicity (Grade 4 neutropenia) was reported at the highest dose level.[6]

# **Logical Flow of a Dose-Escalation Clinical Trial**





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